molecular formula C8H8BF3O3 B1453981 2-(2,2,2-Trifluoroethoxy)phenylboronic acid CAS No. 957060-90-1

2-(2,2,2-Trifluoroethoxy)phenylboronic acid

Cat. No.: B1453981
CAS No.: 957060-90-1
M. Wt: 219.96 g/mol
InChI Key: IFWDRBWGMUCFMH-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)phenylboronic acid is an organoboron compound that has gained attention in various fields of research and industry. This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it valuable in organic synthesis and pharmaceutical applications .

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

This compound is often used as an intermediate in organic synthesis and pharmaceutical development , which suggests that its targets may vary depending on the specific context of its use.

Biochemical Pathways

Given its use as an intermediate in organic synthesis and pharmaceutical development , it’s likely that the affected pathways would depend on the final compounds that it is used to synthesize.

Result of Action

As an intermediate in organic synthesis and pharmaceutical development , its effects would likely depend on the final compounds that it is used to synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,2,2-Trifluoroethoxy)phenylboronic acid. For instance, it is recommended to store this compound under inert gas at 2-8°C . Additionally, it is heat sensitive and incompatible with excess heat .

Biochemical Analysis

Biochemical Properties

2-(2,2,2-Trifluoroethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein interactions . For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit specific enzymes can lead to alterations in cell function, such as changes in metabolic flux and the regulation of gene expression . For example, by inhibiting key enzymes in metabolic pathways, this compound can modulate the levels of metabolites and influence cellular energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its boronic acid group, forming reversible covalent bonds with nucleophilic residues such as serine, threonine, and tyrosine . This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert gas conditions (such as nitrogen or argon) and should be stored at 2-8°C . Over time, the compound may degrade, leading to changes in its biochemical activity and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained enzyme inhibition and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and the levels of metabolites . These interactions can have significant effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)phenylboronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy)bromobenzene with isopropyl borate in the presence of a Grignard reagent. The reaction is carried out in a solvent such as methyl tetrahydrofuran and is cooled to -15°C. Isopropylmagnesium chloride in tetrahydrofuran is added dropwise to the reaction mixture, maintaining the temperature below -10°C. The reaction is kept at a low temperature for about an hour to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise temperature control systems are common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The compound can be reduced to form boronates.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • 3-(2,2,2-Trifluoroacetamido)phenylboronic acid
  • 4-(2,2,2-Trifluoroethoxy)phenylboronic acid

Uniqueness

This compound is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it more reactive and versatile compared to other similar compounds .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-4-2-1-3-6(7)9(13)14/h1-4,13-14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWDRBWGMUCFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655543
Record name [2-(2,2,2-Trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-90-1
Record name [2-(2,2,2-Trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-Trifluoroethoxy)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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